molecular formula C42H68N8O8 B052418 Cyclo(aaap)(2) CAS No. 115042-89-2

Cyclo(aaap)(2)

Cat. No. B052418
M. Wt: 813 g/mol
InChI Key: GUIXTMWWAGIILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(aaap)(2) is a cyclic peptide that has been found to exhibit a wide range of biological activities. It has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Cyclo(aaap)(2) has been studied extensively for its potential applications in scientific research. It has been found to exhibit antimicrobial, anticancer, and immunomodulatory activities. It has also been investigated for its potential use as a drug delivery system and as a tool for studying protein-protein interactions.

Mechanism Of Action

The mechanism of action of Cyclo(aaap)(2) is not fully understood. However, it has been found to interact with cell membranes and disrupt their integrity, leading to cell death. It has also been found to modulate immune responses and inhibit the growth of cancer cells.

Biochemical And Physiological Effects

Cyclo(aaap)(2) has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been found to modulate immune responses and reduce inflammation.

Advantages And Limitations For Lab Experiments

Cyclo(aaap)(2) has several advantages for lab experiments. It is easy to synthesize and can be modified to introduce specific functional groups. It also exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, its use is limited by its stability and solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of Cyclo(aaap)(2). One area of focus is the development of more stable and soluble analogs that exhibit improved bioavailability and efficacy. Another area of focus is the study of its potential applications in drug delivery and as a tool for studying protein-protein interactions. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
In conclusion, Cyclo(aaap)(2) is a cyclic peptide that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to identify its limitations.

Synthesis Methods

Cyclo(aaap)(2) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves the use of a resin-bound amino acid as the starting material and involves the stepwise addition of amino acids until the desired peptide is obtained. Solution-phase peptide synthesis involves the use of a protected amino acid that is activated and coupled to the growing peptide chain.

properties

CAS RN

115042-89-2

Product Name

Cyclo(aaap)(2)

Molecular Formula

C42H68N8O8

Molecular Weight

813 g/mol

IUPAC Name

6,9,21,24-tetramethyl-3,18-bis(oct-7-enyl)-1,4,7,10,16,19,22,25-octazatricyclo[25.3.0.012,16]triacontane-2,5,8,11,17,20,23,26-octone

InChI

InChI=1S/C42H68N8O8/c1-7-9-11-13-15-17-21-31-41(57)49-25-19-23-33(49)39(55)45-28(4)36(52)44-30(6)38(54)48-32(22-18-16-14-12-10-8-2)42(58)50-26-20-24-34(50)40(56)46-27(3)35(51)43-29(5)37(53)47-31/h7-8,27-34H,1-2,9-26H2,3-6H3,(H,43,51)(H,44,52)(H,45,55)(H,46,56)(H,47,53)(H,48,54)

InChI Key

GUIXTMWWAGIILB-UHFFFAOYSA-N

SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C

synonyms

cyclo(AAAP)(2)
cyclo(alanyl-alanyl-2-amino-9-decanoic acid-prolyl)(2)
cyclo(L-Ala-D-Ala-L-Ada-D-Pro)(2)

Origin of Product

United States

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